REACTION_CXSMILES
|
[CH3:1][C:2](=[N:6][OH:7])[C:3](=[O:5])[CH3:4].[Br:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]=O)=[CH:11][CH:10]=1>C(O)(=O)C>[Br:8][C:9]1[CH:16]=[CH:15][C:12]([C:13]2[O:5][C:3]([CH3:4])=[C:2]([CH3:1])[N+:6]=2[O-:7])=[CH:11][CH:10]=1
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Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
CC(C(C)=O)=NO
|
Name
|
|
Quantity
|
101 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
was stirred in an ice bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
gaseous HCl was bubbled through the solution for 35 min while the reaction
|
Duration
|
35 min
|
Type
|
ADDITION
|
Details
|
Diethyl ether (500 mL) was then added to the reaction
|
Type
|
CUSTOM
|
Details
|
to precipitate the product
|
Type
|
STIRRING
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Details
|
the resultant slurry stirred 45 min at 0° C.
|
Duration
|
45 min
|
Type
|
FILTRATION
|
Details
|
before being filtered
|
Type
|
WASH
|
Details
|
The solids were rinsed with Et2O (50 mL)
|
Type
|
ADDITION
|
Details
|
conc. NH4OH (60 mL) added to the slurry
|
Type
|
EXTRACTION
|
Details
|
This mixture was extracted with CHCl3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C=1OC(=C([N+]1[O-])C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 97.4 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 74.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |